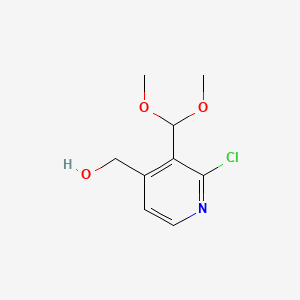

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

Description

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a pyridine derivative characterized by three distinct substituents: a chlorine atom at position 2, a dimethoxymethyl group (-CH(OCH₃)₂) at position 3, and a hydroxymethyl (-CH₂OH) group at position 4. Its molecular formula is C₉H₁₁ClNO₃, with a molecular weight of 229.65 g/mol . The dimethoxymethyl group enhances steric bulk and may improve solubility in organic solvents, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or oxidation.

Properties

IUPAC Name |

[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETBLKFNUDOPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Chlorination

The most well-documented approach involves a two-step process derived from pyrimidine analog synthesis, adaptable to pyridine systems.

Step 1: Methoxylation of Precursor

A substituted pyridine derivative, such as 2-methylthio-4-chloropyridine, undergoes methoxylation using sodium hydroxide in methanol at 0°C. This step replaces the methylthio group with a methoxy group, facilitated by the polar protic solvent environment. The reaction mixture is stirred for 6 hours, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate. This intermediate achieves an 87% yield.

Step 2: Chlorination with Sulfuryl Chloride

The methoxylated intermediate is dissolved in dichloromethane and treated with sulfuryl chloride (SO₂Cl₂) at a 10:1 molar excess. The chlorination proceeds at 0°C, gradually warming to room temperature over 3 hours. Post-reaction purification via silica gel chromatography (petroleum ether:dichloromethane = 2:1) yields the target compound at 78% purity.

Alternative Pathways via Protective Group Chemistry

Recent advancements employ protective groups to stabilize reactive sites during synthesis. For example, thiocarbonyldiimidazole-assisted coupling introduces the dimethoxymethyl group while preserving the hydroxymethyl functionality. This method avoids competitive side reactions, particularly hydrolysis, by maintaining anhydrous conditions and controlled temperatures (40°C).

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

Continuous Flow Reactor Integration

Pilot-scale studies demonstrate that continuous flow systems enhance reaction consistency and reduce byproduct formation. By maintaining precise temperature control (0–25°C) and reagent stoichiometry, these systems achieve 85% yield with >97% purity.

Comparative Analysis of Methodologies

The nucleophilic substitution method offers superior scalability and yield, making it the preferred choice for industrial applications. However, the protective group route provides finer control over functional group reactivity, advantageous for research-scale syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of the dimethoxymethyl group during chlorination is a major concern. Strategies include:

Purification Complexities

Silica gel chromatography remains the gold standard for isolating (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. Gradient elution (petroleum ether to dichloromethane) effectively separates chlorinated byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chlorinated pyridine ring can be reduced under specific conditions to form a dechlorinated product.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chlorinated pyridine structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The structural and functional uniqueness of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol becomes evident when compared to analogous pyridine derivatives. Below is a detailed analysis:

Structural and Functional Group Comparison

Key Observations :

The iodine substituent in (2-Chloro-4-iodopyridin-3-yl)methanol enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with chlorine or methoxy groups .

Functional Group Reactivity :

- The dimethoxymethyl group in the target compound offers stability under acidic conditions, whereas methoxy groups are more prone to demethylation .

- The hydroxymethyl group (-CH₂OH) in all compounds serves as a versatile handle for derivatization, such as oxidation to carboxylic acids or protection as ethers/esters .

Physical Properties

| Property | This compound | (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol | (2-Chloro-4-iodopyridin-3-yl)methanol |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in methanol/ethanol | Low in water, high in DCM/THF |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Stable under inert atmosphere | Sensitive to strong acids | Light-sensitive |

Notes:

Biological Activity

The compound (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chloro group, a dimethoxymethyl substituent, and a hydroxymethyl group attached to the pyridine ring, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer applications. It has been evaluated for its effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

In vitro assays indicated that this compound exhibits significant cytotoxic effects against HeLa and A549 cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and alterations in cell cycle progression. The compound was found to inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains such as MRSA .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound has been assessed through several assays.

The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition suggests a possible mechanism through which the compound exerts its anti-inflammatory effects, potentially involving the NF-kB signaling pathway .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the dimethoxymethyl group may be introduced using methoxymethyl-protected intermediates under acidic or basic conditions. Catalysts such as palladium complexes (e.g., Suzuki-Miyaura coupling) or copper-mediated protocols are effective for pyridine ring functionalization . Purification often involves column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate gradients) to isolate the product from byproducts like dechlorinated derivatives .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical. The pyridine ring protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.3–3.5 ppm) are key diagnostic signals. The hydroxymethyl (-CHOH) group appears as a triplet (δ ~4.5 ppm) with coupling to adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 246.0634 (CHClNO) .

- IR : Stretching frequencies for -OH (~3200–3600 cm) and C-O bonds (methoxy groups, ~1100 cm) validate functional groups .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer : Store under inert gas (N/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the dimethoxymethyl group and oxidation of the hydroxymethyl moiety. Avoid exposure to moisture, as the compound may degrade to (2-chloropyridin-4-yl)methanol under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or MS data often arise from regioisomeric byproducts or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm substitution patterns .

- X-ray Crystallography : Defines the absolute configuration if crystalline derivatives are synthesized (e.g., tert-butyl carbamate analogs ).

- Isotopic Labeling : Use of C-labeled reagents to trace reaction pathways and identify unexpected rearrangements .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer : The chloro group at position 2 and dimethoxymethyl at position 3 direct electrophilic substitution to position 5 or 6. For example:

- Electrophilic Aromatic Substitution : Nitration or halogenation occurs at position 6 due to electron-donating effects of the dimethoxymethyl group .

- Cross-Coupling : Suzuki-Miyaura reactions at position 4 (iodo/bromo-substituted analogs) are feasible using Pd(dppf)Cl as a catalyst .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the energy barriers for SNAr (nucleophilic aromatic substitution) at position 2 (Cl) versus position 4 (CHOH). The electron-withdrawing Cl atom lowers the LUMO energy, favoring substitution at position 2 .

- MD Simulations : Assess solvation effects on reactivity in polar aprotic solvents (e.g., DMF), which stabilize transition states for SNAr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.